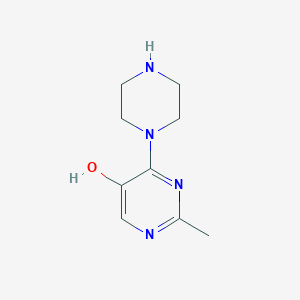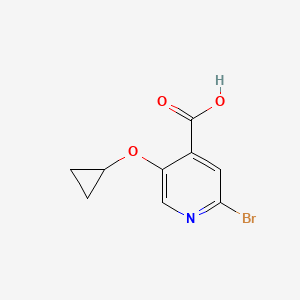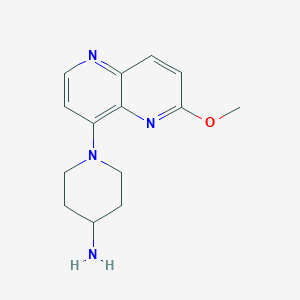
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a piperazine ring at the 4-position, and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol typically involves the nucleophilic substitution reaction of 2-chloro-4-(piperazin-1-yl)pyrimidine with a suitable hydroxylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates followed by their conversion to the final product through optimized reaction conditions to achieve high yield and purity .
化学反応の分析
Types of Reactions
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the piperazine ring can introduce various functional groups .
科学的研究の応用
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
類似化合物との比較
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 1-(2-Pyrimidyl)piperazine
Uniqueness
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5-position and the piperazine ring at the 4-position allows for unique interactions with biological targets, making it a valuable compound in drug design and medicinal chemistry .
特性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-methyl-4-piperazin-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C9H14N4O/c1-7-11-6-8(14)9(12-7)13-4-2-10-3-5-13/h6,10,14H,2-5H2,1H3 |
InChIキー |
BBRGBSDZOLYARP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N2CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)




![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)



![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)


![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
